molecular formula C32H28N2S B2610854 2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-40-2

2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2610854
CAS No.: 303985-40-2
M. Wt: 472.65
InChI Key: RJGQFGYHMPKXEW-JRDMOELTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a high-purity, synthetic nitrile derivative intended for research and development applications. This compound belongs to a class of chemicals featuring a styryl-substituted pyridine core, a structure of significant interest in advanced material science and medicinal chemistry exploration. While specific biological data for this exact analog is limited, its structural framework shares key characteristics with molecules investigated for various pharmacological targets. The nitrile (CN) functional group is a key pharmacophore in drug discovery, known for its ability to engage in specific, targeted interactions with biological enzymes. Notably, nitrile moieties can form reversible covalent bonds with cysteine residues in the active sites of proteases, a mechanism famously exploited by antiviral drugs like Nirmatrelvir for SARS-CoV-2 inhibition . This mechanism suggests potential research applications for this compound in the study of enzyme inhibition and the development of covalent inhibitors. Furthermore, the molecular scaffold, characterized by extended conjugated systems, may also be of value in the development of supramolecular structures and advanced materials . Researchers can utilize this compound as a versatile building block or a core structure for further chemical derivatization in these fields. It is supplied with a minimum purity of 95% and is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic use, or for any form of personal consumption.

Properties

IUPAC Name

4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2S/c1-23-7-11-26(12-8-23)15-17-29-20-30(18-16-27-13-9-24(2)10-14-27)34-32(31(29)21-33)35-22-28-6-4-5-25(3)19-28/h4-20H,22H2,1-3H3/b17-15-,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGQFGYHMPKXEW-JRDMOELTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=CC(=C3)C)C=CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=CC(=C3)C)/C=C/C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile can be represented as C22H24N2SC_{22}H_{24}N_2S. The compound features a nicotinonitrile backbone substituted with a sulfanyl group and two 4-methylstyryl groups , which contribute to its unique properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Effects

The compound has also shown promising antimicrobial activity. Research indicates that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, 2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile exhibits antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Study 1: Anticancer Efficacy

A study conducted by Umesha et al. (2009) evaluated the anticancer efficacy of various derivatives of nicotinonitrile compounds. The results indicated that the compound significantly reduced tumor cell viability in a dose-dependent manner. The study concluded that further investigation into its pharmacokinetics and in vivo efficacy is warranted .

Study 2: Antimicrobial Activity Assessment

In a comparative analysis of antimicrobial agents, 2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile was tested against standard antibiotics. The compound demonstrated superior activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .

Research Findings Summary Table

Biological Activity Effect Mechanism
AnticancerSignificant cytotoxicity against cancer cell linesInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
AntioxidantScavenging of free radicalsReduction of oxidative stress

Scientific Research Applications

Anticancer Properties

Nicotinonitrile derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Antimicrobial Effects

The antimicrobial activity of nicotinonitriles is another area of interest. These compounds have demonstrated efficacy against a range of bacterial strains, suggesting their potential use as antibacterial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of nicotinonitriles indicate that they may offer protective effects against neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress is particularly noteworthy .

Organic Light-Emitting Diodes (OLEDs)

The photophysical properties of nicotinonitriles make them suitable for applications in organic electronics, particularly in the development of OLEDs. Their ability to emit light efficiently when subjected to an electric current positions them as valuable materials in the display technology sector .

Fluorescent Molecular Switches

Compounds like 2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile can be utilized as fluorescent molecular switches due to their unique electronic properties. This application is particularly relevant in biosensing and imaging technologies where fluorescence is a key indicator .

Structural Analysis

A comprehensive study utilizing X-ray diffraction and computational methods has elucidated the structural characteristics of related nicotinonitriles, providing insights into their electronic properties and stability . Such analyses are crucial for understanding how structural modifications can enhance biological activity or photophysical properties.

Molecular Docking Studies

Molecular docking studies have revealed that nicotinonitriles can interact favorably with various biological targets, including enzymes involved in cancer progression and bacterial metabolism . These interactions underscore the therapeutic potential of these compounds and guide further drug development efforts.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
AnticancerCytotoxic effects on cancer cell linesInduction of apoptosis observed
AntimicrobialEfficacy against bacterial strainsDisruption of cell membranes
NeuroprotectionPotential in neurodegenerative disease treatmentModulation of neurotransmitter systems
OLED TechnologyUse in organic light-emitting diodesEfficient light emission properties
Fluorescent SwitchingBiosensing and imaging applicationsUnique electronic properties enable fluorescence

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

Styryl vs. Thiophene/Arene Substituents Compared to 4,6-bis(3'-hexyl-[2,2'-bithiophen]-5-yl)-2-(hexyloxy)nicotinonitrile (), which incorporates bithiophene groups, the target compound’s 4-methylstyryl substituents provide distinct electronic and steric effects. Styryl groups enhance planar conjugation and may improve charge transport in materials applications, whereas thiophene-based derivatives (as in ) offer heteroaromaticity and redox activity .

Sulfanyl vs. Oxygenated Linkers
In 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (), the sulfanyl group is critical for enzyme inhibition (e.g., α-glucosidase, IC₅₀ = 49.71 µM for compound 8q). The target compound’s sulfanyl group may similarly modulate bioactivity, though direct data are unavailable .

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

Compound Name Key Substituents Synthesis Yield Bioactivity (IC₅₀, µM) Reference
Target Compound 4,6-bis(4-methylstyryl), sulfanyl Not reported Not reported -
4,6-bis(3'-hexyl-bithiophenyl) nicotinonitrile Bithiophene, hexyloxy 63% Not reported
8q () Indolyl-oxadiazole-sulfanyl Not reported α-Glucosidase: 49.71 ± 0.19
2-carboxymethyl-sulfanyl-4-oxo acid () Carboxymethyl-sulfanyl, aryl Moderate Not reported

Key Observations:

  • Electronic Properties : Styryl groups in the target compound likely enhance conjugation compared to thiophene or oxadiazole-based analogues, which may benefit optoelectronic applications.
  • Bioactivity Potential: Sulfanyl-containing compounds (e.g., ) exhibit enzyme inhibition, suggesting the target compound could share similar mechanisms if tested.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.